

Chromatographic Separation of Ponatinib and its Intermediates: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

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Abstract

This document provides detailed application notes and protocols for the chromatographic separation of Ponatinib and its key synthetic intermediates. Ponatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).^[1] Effective monitoring of the purity of Ponatinib and the levels of its intermediates and impurities is critical for ensuring its safety and efficacy. The methods described herein utilize High-Performance Liquid Chromatography (HPLC) for the robust separation and quantification of these compounds.

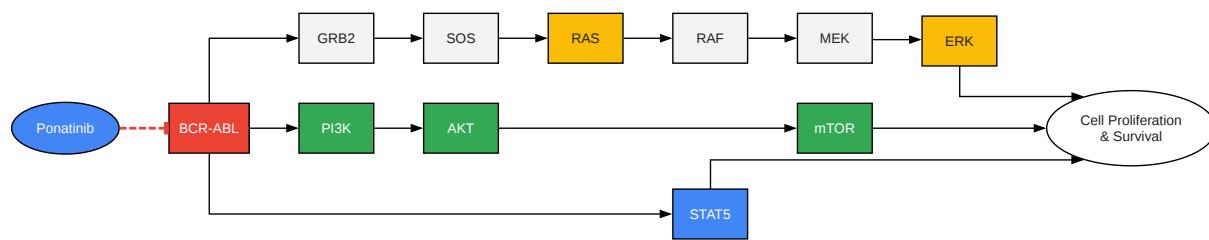
Introduction to Ponatinib and its Mechanism of Action

Ponatinib is a third-generation tyrosine kinase inhibitor (TKI) designed to inhibit the activity of the BCR-ABL fusion protein, including the T315I mutation which confers resistance to other TKIs.^[1] The BCR-ABL oncprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of several downstream signaling pathways,

including the RAS/MAPK, PI3K/AKT, and STAT pathways. Ponatinib also inhibits other kinases such as FLT3, which is often mutated in acute myeloid leukemia (AML).[2][3]

Ponatinib's Inhibition of the BCR-ABL Signaling Pathway

The BCR-ABL fusion protein leads to uncontrolled cell proliferation and survival. Ponatinib effectively blocks the ATP-binding site of the ABL kinase domain, thereby inhibiting its activity and downstream signaling.

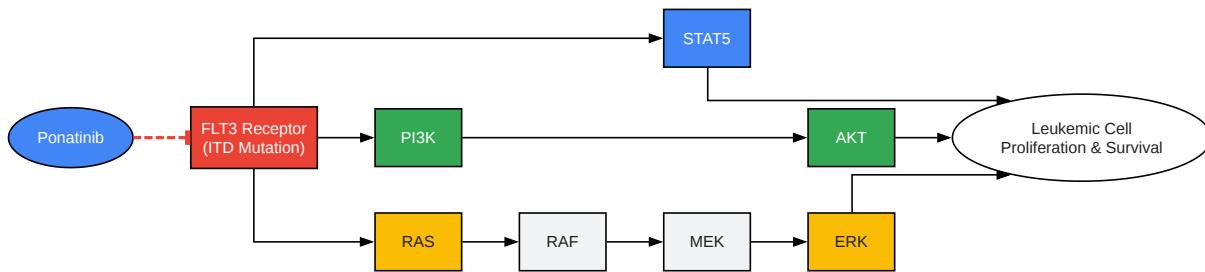


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Ponatinib's inhibitory action on the BCR-ABL signaling pathway.

Ponatinib's Inhibition of the FLT3 Signaling Pathway

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in AML and lead to constitutive activation of the receptor and downstream pro-proliferative signaling. Ponatinib is a potent inhibitor of mutated FLT3.

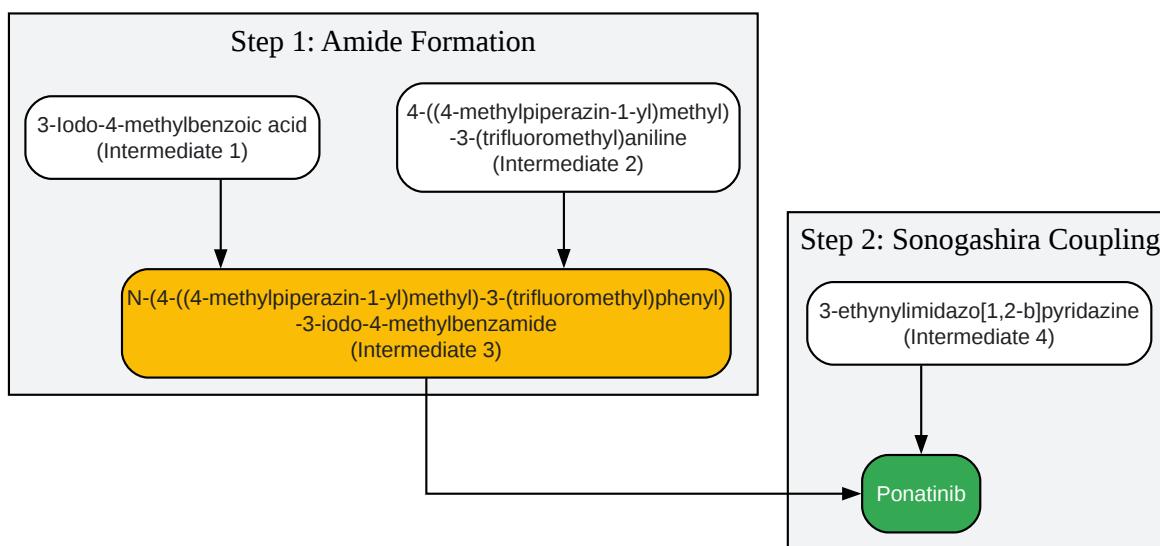


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Ponatinib's inhibitory action on the FLT3 signaling pathway.

Ponatinib Synthesis and Key Intermediates

A common synthetic route for Ponatinib involves a Sonogashira coupling reaction between a substituted benzamide and an ethynyl-imidazopyridazine moiety. The following diagram outlines the key steps and intermediates.



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Simplified synthetic workflow for Ponatinib.

Chromatographic Separation Protocols

The following protocols are designed for the analysis of Ponatinib, its key intermediates, and related impurities by HPLC.

Analysis of Ponatinib and its Impurities

This method is suitable for the simultaneous determination of Ponatinib and its process-related and degradation impurities (imp-A, imp-B, and imp-C).[4][5]

Table 1: HPLC Conditions for Ponatinib and Impurities Analysis[4][5]

Parameter	Condition
Column	Agilent 5HC-C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase A	Water:Acetonitrile (9:1, v/v) containing 2 mM KH ₂ PO ₄ and 0.4% Triethylamine, pH adjusted to 2.4 with Phosphoric Acid
Mobile Phase B	Acetonitrile
Gradient	0-2 min, 16% B; 2-22 min, 16-30% B
Flow Rate	1.0 mL/min
Column Temperature	40°C
Detection Wavelength	250 nm
Injection Volume	10 µL
Diluent	Methanol:Water (1:1, v/v)

Experimental Protocol:

- Standard Preparation: Prepare a stock solution of Ponatinib reference standard (approx. 0.5 mg/mL) in the diluent. Prepare working standards by diluting the stock solution to the desired concentrations.

- Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of approximately 0.5 mg/mL.
- Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.
- Data Analysis: Identify and quantify Ponatinib and its impurities based on the retention times and peak areas of the reference standards.

General Method for Analysis of Ponatinib Intermediates

A general reversed-phase HPLC method can be employed for the in-process control of the key synthetic intermediates. Method optimization may be required for baseline separation of all components.

Table 2: General HPLC Conditions for Ponatinib Intermediates

Parameter	Suggested Condition
Column	C18 (e.g., 4.6 mm × 150 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start with a low percentage of B and gradually increase to elute all components. A typical starting point could be 10% B, increasing to 90% B over 20-30 minutes.
Flow Rate	1.0 mL/min
Column Temperature	Ambient or 30°C
Detection Wavelength	254 nm (or optimized based on the UV spectra of the intermediates)
Injection Volume	10 µL
Diluent	Acetonitrile:Water (1:1, v/v)

Experimental Protocol:

- Standard Preparation: Prepare individual stock solutions of each intermediate in the diluent. A mixed standard solution can be prepared by combining aliquots of the individual stock solutions.
- Sample Preparation: Dilute the reaction mixture or isolated intermediate with the diluent to an appropriate concentration.
- Chromatographic Analysis: Equilibrate the column and inject the standards and samples.
- Method Development: Adjust the gradient profile, mobile phase composition, and other parameters as needed to achieve optimal separation of all intermediates from each other and from any starting materials or by-products.

Data Presentation

Quantitative data from the validation of the HPLC method for Ponatinib and its impurities is summarized below.

Table 3: Method Validation Summary for Ponatinib and its Impurities

Parameter	Ponatinib	Impurity A	Impurity B	Impurity C
Linearity Range (µg/mL)	0.5 - 100	0.1 - 20	0.1 - 20	0.1 - 20
Correlation Coefficient (r^2)	>0.999	>0.999	>0.999	>0.999
LOD (µg/mL)	0.05	0.03	0.03	0.03
LOQ (µg/mL)	0.15	0.1	0.1	0.1
Accuracy (%) Recovery)	98.5 - 101.2	97.8 - 102.1	98.0 - 101.5	98.2 - 101.8
Precision (%) RSD)	< 2.0	< 2.0	< 2.0	< 2.0

Data presented is representative and may vary based on the specific laboratory and instrumentation.

Conclusion

The chromatographic methods detailed in this document provide robust and reliable protocols for the separation and analysis of Ponatinib and its synthetic intermediates. These application notes serve as a valuable resource for researchers and scientists involved in the development, manufacturing, and quality control of Ponatinib, ensuring the production of a safe and effective therapeutic agent.

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